Amino(2,4-dimethylphenyl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

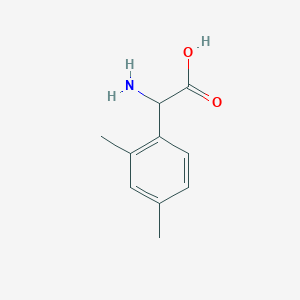

Amino(2,4-dimethylphenyl)acetic acid is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound might interact with organoboron reagents and palladium catalysts in these reactions .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the compound could potentially participate in electronically divergent processes with a metal catalyst . This involves oxidative addition with electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

It’s plausible that the compound could be involved in the synthesis of other complex molecules through suzuki–miyaura coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds .

Result of Action

Given its potential involvement in suzuki–miyaura coupling reactions , the compound could contribute to the formation of carbon-carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds .

Action Environment

It’s worth noting that the success of suzuki–miyaura coupling reactions, in which the compound might participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Biologische Aktivität

Amino(2,4-dimethylphenyl)acetic acid, also known as (2S)-2-amino-2-(2,4-dimethylphenyl)acetic acid, is a chiral amino acid derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

- Structure : Contains an amino group attached to a carbon that is also bonded to a carboxylic acid group, along with a dimethyl-substituted phenyl group.

This compound exhibits biological activity primarily through its interactions with specific molecular targets. Its mechanism of action includes:

- Enzyme Inhibition : The compound may bind to the active sites of various enzymes, inhibiting their activity and thus altering metabolic pathways.

- Receptor Modulation : It can interact with receptors, influencing signaling pathways that are crucial for cellular responses and homeostasis.

- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant effects, protecting cells from oxidative stress.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable study demonstrated its efficacy against several cancer cell lines:

These findings indicate that the compound can significantly inhibit the proliferation of certain cancer cells, making it a candidate for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.

Case Studies

-

Study on Enzyme Inhibition :

- Researchers investigated the compound's ability to inhibit specific enzymes involved in metabolic pathways related to cancer progression. Results showed significant inhibition rates, suggesting a mechanism by which the compound could exert its anticancer effects.

-

Therapeutic Applications :

- A clinical study explored the use of this compound as an adjunct treatment in patients with specific types of cancer. The study reported improved patient outcomes when combined with standard therapies.

-

Pharmacokinetics and Safety :

- Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound. Safety profiles are currently being evaluated in ongoing clinical trials.

Eigenschaften

IUPAC Name |

2-amino-2-(2,4-dimethylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-3-4-8(7(2)5-6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXDTKWYXLIFNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C(=O)O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378232 |

Source

|

| Record name | amino(2,4-dimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299168-20-0 |

Source

|

| Record name | amino(2,4-dimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.